Cas no 68104-99-4 (4-Cyclopentyl-3-oxo-butyric Acid Ethyl Ester)

4-Cyclopentyl-3-oxo-butyric Acid Ethyl Ester 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-cyclopentyl-3-oxobutanoate
- 4-cyclopentyl-3-oxo-butyric acid ethyl ester
- Cyclopentanebutanoicacid, beta-oxo-, ethyl ester
- 4-Cyclopentyl-acetessigsaeure-aethylester
- 4-cyclopentyl-acetoacetic acid ethyl ester
- AB1427
- ethyl 4-cyclopentyl-3-oxobutyrate
- RW1177
- DTXSID00634541
- SB38302
- NSNBPUDFVSNTOM-UHFFFAOYSA-N
- SCHEMBL3109485
- 68104-99-4
- MFCD03844431
- 4-cyclopentyl-3-oxobutanoic acid ethyl ester
- AKOS006278139
- ETHYL4-CYCLOPENTYL-3-OXOBUTANOATE
- FT-0651075
- ethyl 4-cyclopentyl-3-oxidanylidene-butanoate
- CYCLOPENTANEBUTANOICACID, B-OXO-, ETHYL ESTER
- A836007
- 4-Cyclopentyl-3-oxo-butyric Acid Ethyl Ester
-
- MDL: MFCD03844431
- インチ: InChI=1S/C11H18O3/c1-2-14-11(13)8-10(12)7-9-5-3-4-6-9/h9H,2-8H2,1H3
- InChIKey: NSNBPUDFVSNTOM-UHFFFAOYSA-N
- SMILES: CCOC(=O)CC(=O)CC1CCCC1
計算された属性
- 精确分子量: 198.12600
- 同位素质量: 198.126
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 6
- 複雑さ: 205
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4A^2
- XLogP3: 2.5
じっけんとくせい
- 密度みつど: 1.028
- ゆうかいてん: Not available
- Boiling Point: 273.002°C at 760 mmHg
- フラッシュポイント: 114.618°C
- Refractive Index: 1.459
- PSA: 43.37000
- LogP: 2.08900
- じょうきあつ: 0.0±0.6 mmHg at 25°C
4-Cyclopentyl-3-oxo-butyric Acid Ethyl Ester Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Cyclopentyl-3-oxo-butyric Acid Ethyl Ester 税関データ
- 税関コード:2918300090
- 税関データ:
中国税関コード:
2918300090概要:
2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
4-Cyclopentyl-3-oxo-butyric Acid Ethyl Ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D966590-5g |
4-Cyclopentyl-3-oxo-butyric acid ethyl ester |
68104-99-4 | 95% | 5g |
$1335 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0163-25g |
4-Cyclopentyl-3-oxo-butyric acid ethyl ester |
68104-99-4 | 96% | 25g |
¥38997.97 | 2025-01-21 | |
TRC | C986510-250mg |
4-Cyclopentyl-3-oxo-butyric Acid Ethyl Ester |
68104-99-4 | 250mg |
$305.00 | 2023-05-18 | ||
Chemenu | CM203864-5g |
4-Cyclopentyl-3-oxo-butyric acid ethyl ester |
68104-99-4 | 95% | 5g |
$*** | 2023-05-29 | |
eNovation Chemicals LLC | D966590-500mg |
4-Cyclopentyl-3-oxo-butyric acid ethyl ester |
68104-99-4 | 95% | 500mg |
$240 | 2024-07-28 | |
Chemenu | CM203864-1g |
4-Cyclopentyl-3-oxo-butyric acid ethyl ester |
68104-99-4 | 95% | 1g |
$*** | 2023-05-29 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0163-100mg |
4-Cyclopentyl-3-oxo-butyric acid ethyl ester |
68104-99-4 | 96% | 100mg |
¥1092.99 | 2025-01-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1192757-1g |
Ethyl 4-cyclopentyl-3-oxobutanoate |
68104-99-4 | 98% | 1g |
¥1605.00 | 2024-05-04 | |
A2B Chem LLC | AI54890-250mg |
4-Cyclopentyl-3-oxo-butyric acid ethyl ester |
68104-99-4 | ≥ 97% (HPLC) | 250mg |
$151.00 | 2024-04-19 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0163-1g |
4-Cyclopentyl-3-oxo-butyric acid ethyl ester |
68104-99-4 | 96% | 1g |
¥2605.69 | 2025-01-21 |
4-Cyclopentyl-3-oxo-butyric Acid Ethyl Ester 関連文献
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
4-Cyclopentyl-3-oxo-butyric Acid Ethyl Esterに関する追加情報
Introduction to 4-Cyclopentyl-3-oxo-butyric Acid Ethyl Ester (CAS No. 68104-99-4) and Its Emerging Applications in Chemical Biology
4-Cyclopentyl-3-oxo-butyric Acid Ethyl Ester, identified by the CAS number 68104-99-4, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This ester derivative, featuring a cyclopentyl moiety attached to a β-keto acid backbone, presents a promising scaffold for the development of novel pharmacological agents. The compound’s structural motif is particularly intriguing because it combines the rigidity of the cyclopentane ring with the reactivity of the ester and ketone functional groups, making it a versatile intermediate in synthetic chemistry and a candidate for further exploration in drug discovery.
The 4-Cyclopentyl-3-oxo-butyric Acid Ethyl Ester molecule belongs to a class of compounds that have been increasingly studied for their role in modulating biological pathways. The cyclopentyl group, known for its ability to influence molecular conformation and binding affinity, contributes to the compound’s potential as a bioactive molecule. Recent studies have highlighted the importance of such structural features in designing molecules that can interact selectively with biological targets. The β-keto acid moiety, on the other hand, is a well-known pharmacophore that can participate in various chemical reactions, including condensation reactions with amino acids to form peptidomimetics or undergo Michael additions, expanding its utility in medicinal chemistry.
In the realm of drug discovery, 4-Cyclopentyl-3-oxo-butyric Acid Ethyl Ester has been explored as a precursor for synthesizing more complex molecules with therapeutic potential. For instance, researchers have leveraged its structural framework to develop analogs that exhibit inhibitory effects on specific enzymes or receptors. One notable area of interest is its application in the synthesis of protease inhibitors, where the cyclopentyl group can serve as a steric anchor to improve binding interactions. Additionally, the ester functionality provides a site for further derivatization, allowing chemists to fine-tune physicochemical properties such as solubility and metabolic stability.
Recent advancements in computational chemistry have further enhanced the understanding of 4-Cyclopentyl-3-oxo-butyric Acid Ethyl Ester’s interactions with biological systems. Molecular docking studies have revealed that this compound can bind to various protein targets with high affinity, suggesting its potential as an inhibitor or modulator of enzyme activity. For example, preliminary simulations indicate that it may interact with acetylcholinesterase, a key enzyme involved in neurodegenerative diseases like Alzheimer’s. These findings align with broader trends in medicinal chemistry where structure-based drug design plays a pivotal role in identifying lead compounds.
The synthesis of 4-Cyclopentyl-3-oxo-butyric Acid Ethyl Ester itself is an elegant example of modern organic synthesis techniques. The process typically involves multi-step reactions starting from readily available precursors such as cyclopentanone and ethyl cyanoacetate. The formation of the β-keto ester intermediate is a critical step, often achieved through condensation reactions followed by esterification. The cyclopentyl group is introduced through nucleophilic substitution or other coupling strategies, ensuring high regioselectivity and yield. These synthetic methodologies underscore the compound’s accessibility for further chemical manipulation, facilitating its use in diverse research applications.
Beyond its applications in drug discovery, 4-Cyclopentyl-3-oxo-butyric Acid Ethyl Ester has shown promise in materials science and agrochemical research. Its unique structural features make it a valuable building block for designing novel polymers or specialty chemicals with tailored properties. In agrochemistry, derivatives of this compound have been investigated for their potential as herbicides or fungicides due to their ability to disrupt metabolic pathways in pests while maintaining low toxicity to non-target organisms.
The growing body of research on 4-Cyclopentyl-3-oxo-butyric Acid Ethyl Ester underscores its significance as a versatile chemical entity with broad applications. As synthetic methodologies continue to evolve and computational tools become more sophisticated, the exploration of this compound and its derivatives will undoubtedly expand. Future studies may focus on optimizing synthetic routes for scalability and exploring new biological targets where this molecule could exert therapeutic effects. The intersection of organic chemistry, biochemistry, and computational science makes 4-Cyclopentyl-3-oxo-butyric Acid Ethyl Ester (CAS No. 68104-99-4) a compound worth watching as it continues to contribute to advancements across multiple scientific disciplines.
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